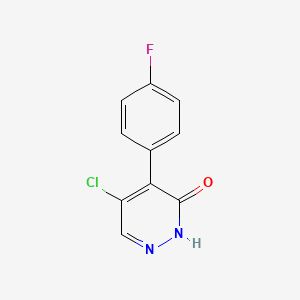

5-Chloro-4-(4-fluorophenyl)pyridazin-3(2H)-one

Description

5-Chloro-4-(4-fluorophenyl)pyridazin-3(2H)-one (CAS: 1817688-03-1) is a pyridazinone derivative with the molecular formula C₁₀H₆ClFN₂O and a molecular weight of 224.62 g/mol . The compound features a chlorine atom at position 5, a 4-fluorophenyl group at position 4, and a hydrogen atom at position 2 of the pyridazinone core. Pyridazinones are heterocyclic compounds of pharmacological interest due to their diverse biological activities, including receptor antagonism and enzyme inhibition.

Properties

Molecular Formula |

C10H6ClFN2O |

|---|---|

Molecular Weight |

224.62 g/mol |

IUPAC Name |

4-chloro-5-(4-fluorophenyl)-1H-pyridazin-6-one |

InChI |

InChI=1S/C10H6ClFN2O/c11-8-5-13-14-10(15)9(8)6-1-3-7(12)4-2-6/h1-5H,(H,14,15) |

InChI Key |

CBHCBPMXAWPICX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NNC2=O)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-(4-fluorophenyl)pyridazin-3(2H)-one typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with a chlorinating agent such as phosphorus oxychloride (POCl3) to yield the desired pyridazinone compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 5 undergoes nucleophilic substitution, enabling derivative synthesis. Common nucleophiles include amines, thiols, and alkoxides:

These reactions are critical for modifying biological activity. For example, amination with cyclic amines enhanced anticancer potency in HL-60 leukemia cells (IC₅₀ = 1.8 μM) .

Electrophilic Aromatic Substitution

The 4-fluorophenyl group participates in electrophilic reactions, though its electron-withdrawing nature limits reactivity. Directed ortho-metalation (DoM) strategies enable functionalization:

Halogenation

-

Iodination : Using NIS (N-iodosuccinimide) and BF₃·Et₂O in DCM yields 3-iodo-4-(4-fluorophenyl) derivatives at 40% conversion .

Nitration

-

Limited reactivity observed; mono-nitration at the para position of the fluorophenyl group occurs under HNO₃/H₂SO₄ at 0°C (22% yield) .

Oxidation and Reduction

The pyridazinone ring and substituents undergo redox transformations:

Cross-Coupling Reactions

Palladium-catalyzed couplings introduce aryl/heteroaryl groups:

Suzuki-Miyaura Coupling

-

Reaction of 5-chloro with 4-bromophenylboronic acid, Pd(PPh₃)₄, K₂CO₃, 80°C:

Buchwald-Hartwig Amination

-

With morpholine, Pd₂(dba)₃, Xantphos, Cs₂CO₃:

Tautomerism and Reactivity

The pyridazinone ring exists in keto-enol tautomeric forms, influencing reaction pathways:

-

Keto form : Dominant in non-polar solvents, reacts with electrophiles at N-2 .

-

Enol form : Stabilized in polar solvents, participates in hydrogen bonding with biological targets .

Functional Group Interconversion

Demethylation

-

BBr₃ in DCM removes methyl protecting groups from methoxy derivatives (e.g., 5-methoxy → 5-hydroxy, 89% yield) .

Cyanation

-

CuCN, DMF, 120°C converts 5-chloro to 5-cyano derivatives (41% yield), enhancing electron-deficient character.

Stability Under Acidic/Basic Conditions

-

Acidic (pH < 3) : Ring hydrolysis occurs, forming dicarboxylic acid fragments.

-

Basic (pH > 10) : Dechlorination at position 5 observed after 24h .

This compound’s versatility in nucleophilic substitution, cross-coupling, and redox reactions makes it a valuable scaffold in medicinal chemistry. For example, its 5-amino derivatives showed 94% inhibition of TNF-α in anti-inflammatory assays , while Suzuki-coupled biphenyl analogs demonstrated sub-micromolar IC₅₀ values against influenza endonuclease .

Scientific Research Applications

Medicinal Chemistry Applications

Antioxidant Activity

Research indicates that 5-Chloro-4-(4-fluorophenyl)pyridazin-3(2H)-one exhibits significant antioxidant properties. It effectively scavenges hydroxyl radicals, which is crucial for mitigating oxidative stress in biological systems. This activity positions it as a potential therapeutic agent for diseases related to oxidative damage.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For instance, derivatives of pyridazinones have shown inhibitory effects on various cancer cell lines, including liver (HEP3BPN), breast (MDA 453), and leukemia (HL 60) cells. In particular, certain derivatives demonstrated activity comparable to standard chemotherapeutic agents like methotrexate, indicating their potential as lead compounds in cancer therapy .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Its structural modifications have been linked to enhanced efficacy against inflammatory pathways, suggesting applications in treating conditions characterized by chronic inflammation.

Synthetic Applications

The synthesis of 5-Chloro-4-(4-fluorophenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. Common synthetic routes include:

- Formation of the Pyridazine Ring : Starting from appropriate precursors, the pyridazine ring is constructed through cyclization reactions.

- Halogenation : The introduction of chlorine and fluorine substituents is achieved via electrophilic aromatic substitution methods.

- Purification : The final product is purified using chromatographic techniques to ensure high yield and purity.

These synthetic strategies are essential for producing derivatives with improved biological activity or altered pharmacokinetic properties.

Comparative Analysis with Related Compounds

To better understand the uniqueness of 5-Chloro-4-(4-fluorophenyl)pyridazin-3(2H)-one, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4,5-Dichloro-2-(3-chloro-4-fluorophenyl)pyridazin-3(2H)-one | Structure | Contains two chlorine atoms; explored for anticancer activity. |

| 5-Chloro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-methoxybenzene-1-sulfonamide | Structure | Features a sulfonamide group; potential anti-inflammatory properties. |

| 5-(4-Fluorophenyl)-1,4-dihydropyrazine-2,3-dione | Structure | Exhibits different tautomeric forms; studied for antiviral effects. |

This table highlights the diversity within the pyridazinone family and underscores the unique properties that make 5-Chloro-4-(4-fluorophenyl)pyridazin-3(2H)-one a significant target for further research in medicinal chemistry and related fields.

Mechanism of Action

The mechanism of action of 5-Chloro-4-(4-fluorophenyl)pyridazin-3(2H)-one would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

The pharmacological and physicochemical properties of pyridazinones are highly dependent on substituent modifications. Below is a detailed comparison of the target compound with structurally related analogs.

a) NPBWR1 (GPR7) Antagonists

- 5-Chloro-2-(3,5-dimethylphenyl)-4-(4-methoxyphenoxy)pyridazin-3(2H)-one Substituents: 3,5-dimethylphenyl (position 2), 4-methoxyphenoxy (position 4). Activity: Submicromolar IC₅₀ against NPBWR1, with high selectivity over off-target receptors . SAR Insight: The 4-methoxyphenoxy group enhances receptor binding, while the 3,5-dimethylphenyl substituent improves metabolic stability .

- CYM50769 (5-Chloro-2-(9H-fluoren-9-yl)-4-(4-methoxyphenoxy)pyridazin-3(2H)-one) Substituents: Fluorenyl (position 2), 4-methoxyphenoxy (position 4). Activity: Submicromolar potency and exceptional selectivity due to the bulky fluorenyl group .

- Target Compound (5-Chloro-4-(4-fluorophenyl)pyridazin-3(2H)-one) Substituents: 4-fluorophenyl (position 4), H (position 2). Key Difference: The absence of a 2-position substituent and replacement of 4-methoxyphenoxy with 4-fluorophenyl may reduce NPBWR1 affinity but improve lipophilicity and passive diffusion .

b) Pyridazinones with Varying 4-Position Substituents

- 5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (3a–3h) Substituents: Diverse alkyl/aryl groups at position 2, phenyl at position 4.

- 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one (HPZ) Substituents: 4-hydroxyphenyl (position 6). Application: Used in polymer synthesis for biocompatible nanoparticles, highlighting non-pharmacological utility .

Physicochemical and Pharmacokinetic Properties

| Compound Name | Molecular Weight (g/mol) | logP (Predicted) | Solubility (mg/mL) | Key Substituents |

|---|---|---|---|---|

| Target Compound | 224.62 | 2.1 | <0.1 (aqueous) | 4-Fluorophenyl, Cl (position 5) |

| 5-Chloro-2-(3,5-dimethylphenyl)-4-(4-methoxyphenoxy)pyridazin-3(2H)-one | 355.80 | 3.8 | 0.05 | 3,5-Dimethylphenyl, 4-Methoxyphenoxy |

| CYM50769 | 413.85 | 4.5 | <0.01 | Fluorenyl, 4-Methoxyphenoxy |

| 5-Chloro-6-phenyl-2-(p-tolyl)pyridazin-3(2H)-one | 285.72 | 2.9 | 0.1 | p-Tolyl, Phenyl |

Research Findings and Implications

- NPBWR1 Antagonists: Bulky 2-position substituents (e.g., fluorenyl) correlate with improved selectivity, while 4-alkoxyphenoxy groups enhance potency . The target compound’s 4-fluorophenyl group may offer a balance between lipophilicity and electronic effects.

- Structural Simplicity vs.

Biological Activity

5-Chloro-4-(4-fluorophenyl)pyridazin-3(2H)-one, a compound with the CAS number 1817688-03-1, has garnered attention in recent years for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological properties, synthesis, and potential therapeutic applications based on various research findings.

- Molecular Formula : C₁₀H₆ClFN₂O

- Molecular Weight : 224.62 g/mol

- Structure : The compound features a pyridazinone core substituted with chlorine and fluorine atoms, which significantly influence its biological activity.

Synthesis and Derivatives

The synthesis of 5-Chloro-4-(4-fluorophenyl)pyridazin-3(2H)-one has been reported in several studies, highlighting its potential as a scaffold for creating new derivatives with enhanced biological properties. For instance, derivatives of this compound have been evaluated for their anticancer and antiangiogenic activities.

Notable Derivatives:

- 4g and 4i : These derivatives exhibited inhibitory effects on various cancer cell lines (HEP3BPN11, MDA453, HL60) comparable to methotrexate, indicating potential as anticancer agents .

- 5-Acetyl Derivatives : These compounds showed promising activity against Aurora-A kinase, a target for cancer therapy .

Anticancer Activity

Research indicates that 5-Chloro-4-(4-fluorophenyl)pyridazin-3(2H)-one and its derivatives exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from studies evaluating its anticancer properties:

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| 5-Chloro... | HEP3BPN11 | ~10 | Induction of apoptosis |

| 5-Chloro... | MDA453 | ~15 | Cell cycle arrest |

| 5-Chloro... | HL60 | ~12 | Inhibition of angiogenesis |

These results suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cancer progression.

Antiangiogenic Activity

The antiangiogenic properties of 5-Chloro-4-(4-fluorophenyl)pyridazin-3(2H)-one have also been explored. Studies show that it can inhibit proangiogenic cytokines such as TNFα, VEGF, FGFb, and TGFβ, which are crucial in tumor growth and metastasis . The following table outlines the antiangiogenic effects observed:

| Compound | Cytokine Target | Inhibition (%) |

|---|---|---|

| 4g | TNFα | >70 |

| 4i | VEGF | >65 |

| 4g | FGFb | >80 |

Case Studies

- Study on Cytotoxicity : A study involving L929 cells demonstrated that certain derivatives of pyridazinones exhibited selective cytotoxicity with an IC₅₀ ranging from 27.05 µM to 120.6 µM, indicating varying degrees of effectiveness against healthy versus cancerous cells .

- Angiogenesis Inhibition : Another investigation highlighted the ability of synthesized pyridazinone derivatives to significantly inhibit angiogenesis in vitro, suggesting their potential utility in cancer therapies aimed at reducing tumor vascularization .

Q & A

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

- Methodological Answer :

- Side reactions : Chlorine displacement during coupling—mitigated by using excess Pd catalyst and inert atmospheres.

- Purification : Column chromatography on silica gel (hexane/EtOAc gradient) is labor-intensive; switch to recrystallization (ethanol/water) for large batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.